N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be achieved through various synthetic pathways. One common method involves the condensation of 1,3-benzothiazole-2-amine with 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as piperidine and is carried out in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted benzothiazoles.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamides: Known for their antidiabetic activity.
2,4-Disubstituted thiazoles: Exhibiting antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide stands out due to its unique combination of a benzothiazole ring with a quinoline moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C27H27N3O5S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H27N3O5S/c1-14-22(26(32)30-27-29-16-8-5-6-11-21(16)36-27)23(24-17(28-14)9-7-10-18(24)31)15-12-19(33-2)25(35-4)20(13-15)34-3/h5-6,8,11-13,23,28H,7,9-10H2,1-4H3,(H,29,30,32) |
InChI Key |
WTYFWOQBYQJFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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